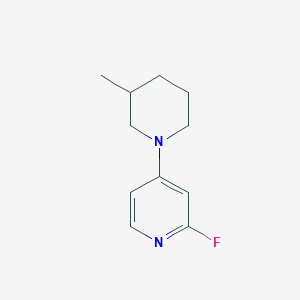
2-氟-4-(3-甲基哌啶-1-基)吡啶
描述
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine is a fluorinated pyridine derivative with a piperidine ring at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
科学研究应用
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
化学反应分析
Types of Reactions: 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form pyridine N-oxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom under certain conditions.
Substitution Reactions: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Pyridine N-oxide: Formed through oxidation.
Hydrogenated Derivatives: Resulting from the reduction of the fluorine atom.
Substituted Pyridines: Resulting from substitution reactions.
作用机制
The mechanism by which 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine can be compared with other fluorinated pyridines and piperidine derivatives. Some similar compounds include:
2-Fluoro-4-(4-methylpiperidin-1-yl)pyridine: Similar structure but with a different position of the methyl group on the piperidine ring.
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine: Another positional isomer with the methyl group on the second carbon of the piperidine ring.
2-Fluoro-4-(3-ethylpiperidin-1-yl)pyridine: A compound with an ethyl group instead of a methyl group on the piperidine ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-fluoro-4-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-3-2-6-14(8-9)10-4-5-13-11(12)7-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPAVOTPDTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
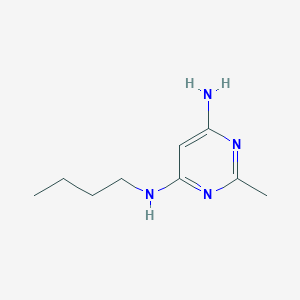

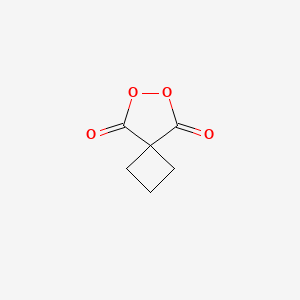
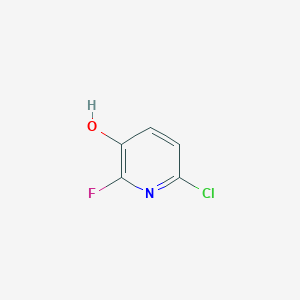
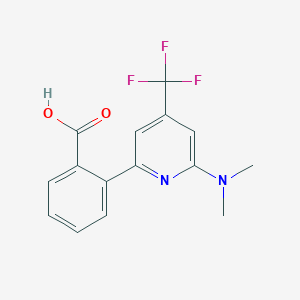
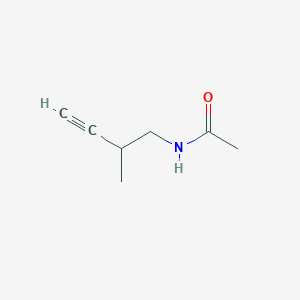
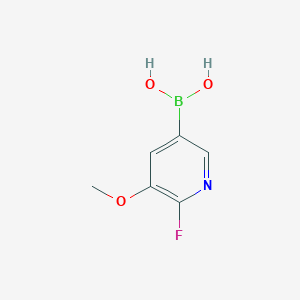
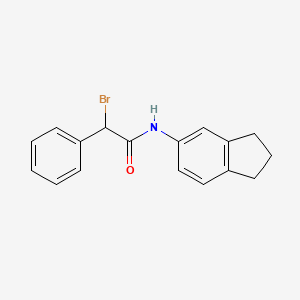

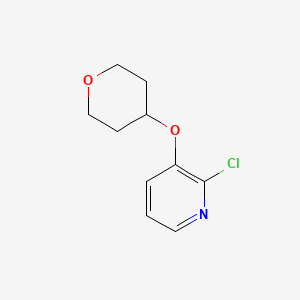
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)

